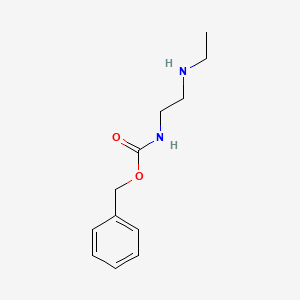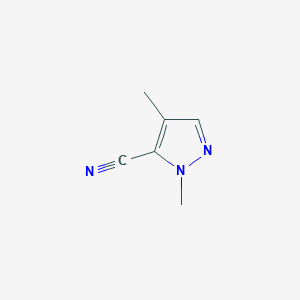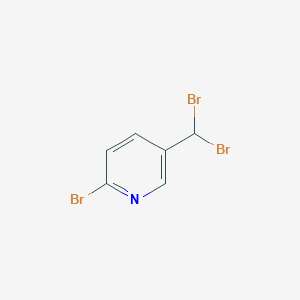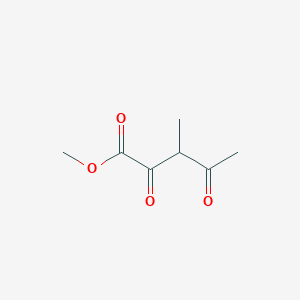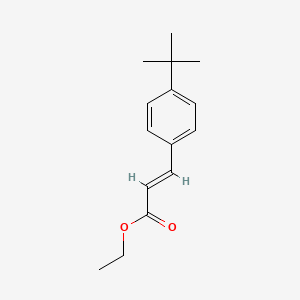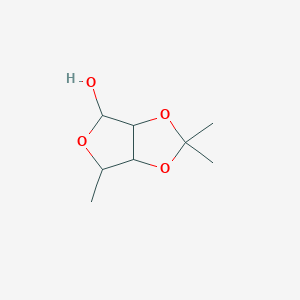![molecular formula C6H3BrClN3 B3180376 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1569514-98-2](/img/structure/B3180376.png)
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
Overview
Description
“2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine” is a compound that has a molecular weight of 198.02 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a linear formula of C6H4BrN3 .
Synthesis Analysis
The synthesis of “2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine” involves regio-selective amination reactions of dihalo-pyrrolopyrazines . The protocol developed allows for the production of either 2-amino- or 3-amino-pyrrolopyrazines from the corresponding 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines . When the amination reactions are carried out under metal-free conditions and under microwave irradiation, 3-amino-pyrrolopyrazines are obtained exclusively . In contrast, Buchwald cross-coupling of the 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines affords only 2-amino-pyrrolopyrazine .Molecular Structure Analysis
The molecular structure of “2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine” is represented by the linear formula C6H4BrN3 . The compound has a molecular weight of 198.02 .Chemical Reactions Analysis
The chemical reactions involving “2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine” include regio-selective amination reactions of dihalo-pyrrolopyrazines . The reactions are carried out under metal-free conditions and under microwave irradiation to obtain 3-amino-pyrrolopyrazines . Alternatively, Buchwald cross-coupling of the 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines results in 2-amino-pyrrolopyrazine .Physical And Chemical Properties Analysis
“2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 198.02 and a linear formula of C6H4BrN3 .Scientific Research Applications
Synthesis and Optical Properties
- 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine is utilized in the synthesis of dipyrrolopyrazine (DPP) derivatives, which are important in organic optoelectronic materials. This compound is a key intermediate for regioselective amination reactions that produce 2-amino- or 3-amino-pyrrolopyrazines. These derivatives have shown promising optical and thermal properties for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).
Synthesis Methods
- An efficient one-pot method has been reported for synthesizing 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines. This method utilizes a cleaner copper-free Sonogashira coupling and a base-mediated cyclization, expanding the structural scope of these compounds (Simpson, St-Gallay, Stokes, Whittaker, & Wiewiora, 2015).
Applications in Heterocyclic Chemistry
- The compound plays a role in the synthesis of various heterocyclic structures. For instance, it is used in reactions leading to pyrrolo[b]pyrazines, demonstrating its significance in the creation of complex heterocyclic systems (Volovenko & Dubinina, 1999).
Anti-Inflammatory Activity
- Pyrrolo[1,2-a]pyrazine derivatives synthesized from 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine have shown moderate in vitro anti-inflammatory effects. This suggests potential uses of these compounds in the development of anti-inflammatory agents (Zhou, Wei, Yang, Li, Liu, & Huang, 2013).
Palladium-Catalyzed Heteroannulation
- 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine is also a substrate in palladium-catalyzed heteroannulation processes, further highlighting its utility in sophisticated organic synthesis techniques (Hopkins & Collar, 2004).
Antibacterial Properties
- Novel 5-Chloro-1HIndole-2,3-Dione derivatives synthesized using actions on 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine have displayed antibacterial activities against certain microorganisms, such as Bacillus cereus and Staphylococcus aureus (Tribak, Skalli, Haoudi, Rodi, Senhaji, & Essassi, 2018).
Safety and Hazards
Future Directions
The development of pyrrolopyrazine derivatives, including “2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine”, is a promising area of research. These compounds are known as key N-heterocycles with potential use in medicine and agriculture . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-5(8)11-6-3(10-4)1-2-9-6/h1-2H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMNZAAANMEUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(C(=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




